REACTION_CXSMILES
|
[CH2:1]([OH:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH:10](=[O:18])[CH2:11]CCCCC=C.[CH3:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>>[CH:10](=[O:18])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH:1]=[O:9].[CH3:19][CH:20]([CH2:21][CH2:22][CH2:23][CH2:24][CH2:11][CH:10]=[O:18])[CH:1]=[O:9]
|
Name
|
|
Quantity
|
87.4 mmol
|
Type
|
reactant
|
Smiles
|
C(CCCCCC=C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
the whole mixture was stirred in an atmosphere of the same gaseous mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was transferred under pressure to a three-necked 2-liter flask
|
Type
|
CUSTOM
|
Details
|
previously purged to a sufficient extent with a hydrogen-carbon monoxide mixture (mole ratio: 1/1)
|
Type
|
CUSTOM
|
Details
|
contact of said reaction mixture with air
|
Type
|
CUSTOM
|
Details
|
as mentioned above for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
Upon discontinuation of the stirring, the reaction mixture immediately separated into two layers
|
Type
|
EXTRACTION
|
Details
|
The lower layer (extraction residue)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
Under the same conditions as in the first run, 64.3 g of 7-octen-1-al was added continuously over an hour
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 1.5 hours
|
Duration
|
1.5 h
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCC=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 346.8 mmol |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)CCCCCC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 61.9 mmol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([OH:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH:10](=[O:18])[CH2:11]CCCCC=C.[CH3:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>>[CH:10](=[O:18])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH:1]=[O:9].[CH3:19][CH:20]([CH2:21][CH2:22][CH2:23][CH2:24][CH2:11][CH:10]=[O:18])[CH:1]=[O:9]
|
Name
|
|
Quantity
|
87.4 mmol
|
Type
|
reactant
|
Smiles
|
C(CCCCCC=C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
the whole mixture was stirred in an atmosphere of the same gaseous mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was transferred under pressure to a three-necked 2-liter flask
|
Type
|
CUSTOM
|
Details
|
previously purged to a sufficient extent with a hydrogen-carbon monoxide mixture (mole ratio: 1/1)
|
Type
|
CUSTOM
|
Details
|
contact of said reaction mixture with air
|
Type
|
CUSTOM
|
Details
|
as mentioned above for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
Upon discontinuation of the stirring, the reaction mixture immediately separated into two layers
|
Type
|
EXTRACTION
|
Details
|
The lower layer (extraction residue)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
Under the same conditions as in the first run, 64.3 g of 7-octen-1-al was added continuously over an hour
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 1.5 hours
|
Duration
|
1.5 h
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCC=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 346.8 mmol |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)CCCCCC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 61.9 mmol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |